molecular formula C16H19N5O B604958 2OH-Bnpp1

2OH-Bnpp1

Cat. No.: B604958
M. Wt: 297.35 g/mol
InChI Key: LWLCFWPPMNPMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety data sheet for 2OH-BNPP1 indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .

Future Directions

While 2OH-BNPP1 can inhibit Bub1 in vitro, it does not effectively inhibit Bub1 in cells. This unselectivity may explain why this compound is an effective Bub1 inhibitor in vitro but does not effectively inhibit Bub1 in cells. Thus, there is a need for improved Bub1 inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2OH-BNPP1 involves several steps:

    Conversion of 2-hydroxyphenylacetic acid to benzyl-protected acyl chloride: .

    Condensation with malononitrile: to form an intermediate compound.

    Methylation of the enol form: of the intermediate using dimethyl sulfate.

    Reaction with tert-butyl hydrazine: to construct the pyrazole ring.

    Formation of the pyrimidine ring: through reaction with formamide.

    Debenzylation: to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2OH-BNPP1 primarily undergoes:

    Substitution reactions: Involving the replacement of functional groups.

    Oxidation and reduction reactions: Affecting the oxidation state of the molecule.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, with intermediate compounds being formed at each step of the synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific inhibition of the Bub1 kinase and its ability to disrupt the TGFβ signaling pathway. it is less effective in cell-based assays compared to BAY-320 and BAY-524, highlighting the need for improved inhibitors .

Properties

IUPAC Name

2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLCFWPPMNPMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of 2OH-BNPP1?

A1: this compound is a small molecule inhibitor that targets the kinase activity of Budding Uninhibited by Benzimidazoles-1 (BUB1) [, ]. While the precise binding site and mechanism remain to be fully elucidated, studies suggest that this compound directly inhibits BUB1's ability to phosphorylate its substrates, including Histone 2A and components of the TGF-β signaling pathway [, , ]. This inhibition leads to downstream effects on chromosome alignment, cell cycle progression, and TGF-β signaling [, , ].

Q2: How effective is this compound at inhibiting BUB1 in cells?

A2: Research suggests that the effectiveness of this compound as a BUB1 inhibitor in vivo might be limited. While it displays in vitro inhibition of BUB1, studies utilizing a cell-based assay designed to specifically measure BUB1 inhibition showed that this compound failed to inhibit the ectopic H2ApT120 signal generated by the BUB1 kinase region []. Additionally, this compound was unable to inhibit endogenous Bub1-mediated Sgo1 localization []. These findings suggest that this compound may not effectively inhibit BUB1 in a cellular context.

Q3: What is the impact of this compound on the TGF-β signaling pathway?

A4: this compound has been shown to inhibit TGF-β signaling in several studies [, , ]. Research suggests that BUB1 interacts with TGF-β receptor subunits, promoting their heterodimerization and downstream signaling []. By inhibiting BUB1's kinase activity, this compound disrupts this interaction, leading to reduced SMAD2/3 phosphorylation, impaired TGF-β-mediated transcription, and ultimately, suppression of TGF-β-driven cellular responses like epithelial-mesenchymal transition (EMT) and cell migration [, ].

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